molecular formula C6H12ClNO B3034641 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 2007916-89-2

2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride

Cat. No.: B3034641
CAS No.: 2007916-89-2
M. Wt: 149.62 g/mol
InChI Key: HTTUWXPQGHCWCO-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride is a bicyclic amine derivative with a bridged cyclohexane scaffold. Its structure features a nitrogen atom at the 2-position and a hydroxyl group at the 6-position, forming a rigid, strained framework. Key identifiers include:

  • CAS Numbers: 2230807-06-2 (exo isomer, 97% purity) and 2007916-89-2 (unconfirmed stereochemistry) .
  • Molecular Formula: C₆H₁₂ClNO (hydrochloride salt form).
  • Availability: Offered in 100 mg quantities with extended lead times due to complex synthesis .

This compound is a versatile intermediate in pharmaceutical research, particularly for developing central nervous system (CNS) therapeutics and enzyme inhibitors.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTUWXPQGHCWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ammonium acetate in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like methanol at a temperature range of 0-5°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and functional groups. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorination significantly alters physicochemical properties. Examples include:

  • 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2055840-65-6): Formula: C₆H₁₀ClF₂N.

Carboxylic Acid Derivatives

Substitution with carboxylic acid groups modifies polarity and binding affinity:

  • 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS 1955494-71-9):
    • Purity : ≥97%; requires 2–8°C storage due to hygroscopicity .
    • Role : Serves as a precursor for peptidomimetics or metal-chelating agents .

Stereochemical Variants

Stereochemistry critically influences biological activity:

  • (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS 2757314-96-6):
    • Significance : The specific stereochemistry may enhance selectivity for neurotransmitter receptors .
  • exo vs. endo Isomers : highlights pharmacological differences between exo- and endo-2-azabicyclo[2.2.2]octane derivatives, suggesting similar stereochemical sensitivity in heptane analogs .

Ring Size and Strain

Variations in bicyclic frameworks alter conformational stability:

  • 2-Azabicyclo[2.2.2]octane derivatives : Larger 8-membered rings reduce steric strain, improving synthetic accessibility but decreasing target affinity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride 2230807-06-2 C₆H₁₂ClNO exo isomer, 97% purity
6,6-Difluoro derivative 2055840-65-6 C₆H₁₀ClF₂N Enhanced lipophilicity
1-Carboxylic acid hydrochloride 1955494-71-9 C₇H₁₂ClNO₂ ≥97% purity, cold storage required
2-Azabicyclo[3.1.0]hexane hydrochloride 1177362-74-1 C₅H₁₀ClN High ring strain
5-Fluoro derivative 2288709-05-5 C₆H₁₁ClFN PET tracer potential

Research Implications

  • Drug Design : Fluorinated and carboxylic acid variants are prioritized for CNS-targeted therapies due to optimized pharmacokinetics .
  • Stereochemical Optimization : Enantiopure synthesis (e.g., CAS 2757314-96-6) is critical for minimizing off-target effects .

Biological Activity

2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride, a bicyclic compound featuring a nitrogen atom, has garnered attention in pharmacological research due to its notable biological activities. This article delves into its mechanisms of action, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as both an inhibitor and activator depending on its structural characteristics and the biological context in which it operates.

Interaction with Muscarinic Receptors

A significant aspect of its mechanism involves the inhibition of muscarinic receptors, which are pivotal in mediating bronchoconstriction and mucus secretion in the airways. This anticholinergic activity has been linked to its potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticholinergic Properties : Demonstrated effectiveness in inhibiting muscarinic receptors, leading to bronchodilation.
  • Potency : In experimental models, it showed approximately twice the potency of ipratropium bromide with a significantly longer duration of action when administered intravenously to methacholine-challenged guinea pigs.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against standard treatments:

CompoundPotency (relative to ipratropium)Duration of Action
2-Azabicyclo[2.2.1]heptan-6-ol2x5x longer
Ipratropium Bromide1xBaseline

Study on Respiratory Conditions

A study conducted on guinea pigs highlighted the compound's efficacy in reducing airway resistance compared to standard anticholinergics. The results indicated that administration of this compound led to significant improvements in airflow metrics post-treatment, suggesting its potential as a therapeutic agent for respiratory ailments.

In Vitro Studies

In vitro studies have also explored the binding affinity of this compound to muscarinic receptors, revealing competitive inhibition with acetylcholine at receptor sites, thus confirming its role as an anticholinergic agent .

Q & A

Q. What are the key physicochemical properties of 2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride, and how do they influence experimental design?

The compound (CAS 279-24-3) has a molecular weight of 133.619 g/mol, density of 0.959 g/cm³, boiling point of 144.1°C, and a flash point of 30.6°C . Its low boiling point and moderate density suggest volatility, necessitating airtight storage under inert gas. The logP value (1.89) indicates moderate lipophilicity, which impacts solubility in aqueous vs. organic solvents. Researchers should prioritize inert atmosphere storage (e.g., argon) and avoid prolonged exposure to light to prevent degradation .

Q. What synthetic routes are recommended for preparing this compound?

A validated approach involves reducing spirocyclic oxetanyl nitriles, a method scalable for bicyclic amines . For stereochemical control, exo vs. endo isomers (e.g., CAS 2230807-06-2 for exo and 2322934-56-3 for endo) require careful selection of reducing agents and reaction conditions . Post-synthesis, HCl salt formation is critical for stability; purification via recrystallization in ethanol/water mixtures is recommended to achieve >97% purity .

Q. How should researchers characterize the compound’s purity and structural identity?

Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water (0.1% TFA) gradient.
  • NMR : ¹H and ¹³C NMR in D₂O to confirm bicyclic structure and hydroxyl proton integration .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z 134.1 for [M+H]⁺) .
    Cross-reference with CAS-registered spectral data to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can chiral resolution of exo/endo isomers be achieved, and what analytical tools validate stereochemical purity?

Chiral resolution is achieved via:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Polarimetry : Compare specific rotation values with literature data (e.g., exo isomer: [α]²⁵D = +12.5° vs. endo: −8.3°) .
    Advanced NMR techniques (e.g., NOESY) differentiate spatial arrangements of substituents on the bicyclic framework .

Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

The compound’s hydroxyl group and secondary amine make it susceptible to oxidation and hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 4 weeks when stored as a lyophilized HCl salt . In aqueous solutions (pH < 3), protonation of the amine enhances stability. For long-term storage, lyophilization at −20°C under nitrogen is advised .

Q. How can computational modeling optimize derivatization strategies for drug discovery?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactivity at the hydroxyl and amine sites. Molecular docking studies (AutoDock Vina) guide functionalization for target engagement, as seen in Rupatidine analogs where azabicyclo substitution improved pharmacokinetics . QSAR models correlate logP and topological polar surface area (TPSA) with membrane permeability .

Q. What are the contradictions in reported bioactivity data, and how can they be resolved?

Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.3 μM vs. 8.7 μM in similar assays) may stem from stereochemical impurities or buffer conditions. Rigorous chiral purity validation (Question 4) and standardized assay protocols (e.g., ATP concentration, pH 7.4 buffers) are critical. Cross-testing with enantiomerically pure samples (CAS 2322934-56-3) isolates stereochemistry-dependent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride
Reactant of Route 2
2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride

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